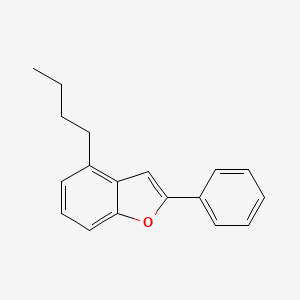

4-Butyl-2-phenylbenzofuran

Description

Structure

3D Structure

Properties

CAS No. |

863870-96-6 |

|---|---|

Molecular Formula |

C18H18O |

Molecular Weight |

250.3 g/mol |

IUPAC Name |

4-butyl-2-phenyl-1-benzofuran |

InChI |

InChI=1S/C18H18O/c1-2-3-8-14-11-7-12-17-16(14)13-18(19-17)15-9-5-4-6-10-15/h4-7,9-13H,2-3,8H2,1H3 |

InChI Key |

SQKTYRPXWGRVDX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=C2C=C(OC2=CC=C1)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 4 Butyl 2 Phenylbenzofuran and Analogous Systems

General Strategies for Benzofuran (B130515) Core Construction

The formation of the benzofuran ring system can be achieved through various intramolecular cyclization strategies. These methods typically involve the formation of a key C-C or C-O bond to close the furan (B31954) ring onto the benzene (B151609) core.

Perkin Benzofuran Synthesis Variants

The Perkin reaction, historically used for the synthesis of cinnamic acids, has been adapted for benzofuran synthesis. acs.org A notable variant for preparing 2-arylbenzofurans involves a three-step sequence starting from substituted 2-hydroxybenzaldehydes. nih.gov This process includes:

O-Alkylation: The 2-hydroxybenzaldehyde is alkylated with a methyl α-bromophenylacetate in the presence of a base like potassium carbonate.

Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid.

Cyclization: The intermediate 2-(2-formylphenoxy)-2-phenylacetic acid is cyclized by heating with acetic anhydride (B1165640) and an alkali salt of the acid, such as sodium acetate (B1210297), at high temperatures (120–125 °C) to yield the 2-arylbenzofuran. nih.gov

This method offers a pathway to various substituted 2-arylbenzofurans, with the final cyclization step being the key transformation reminiscent of the Perkin condensation. nih.gov

McMurry Reaction-Based Cyclizations

The McMurry reaction, which utilizes low-valent titanium to reductively couple carbonyl groups to form alkenes, provides a powerful tool for benzofuran synthesis. amazonaws.com This can be applied in two main ways:

Intramolecular Cyclization of Acyloxycarbonyl Compounds: Ketoesters derived from the acylation of o-hydroxyacetophenones can undergo intramolecular cyclization in the presence of a low-valent titanium species, generated from reagents like titanium(IV) chloride and zinc powder. jocpr.comvdoc.pub This reaction proceeds through a pinacol-type coupling followed by deoxygenation to form the furan ring, yielding benzofurans in good yields. jocpr.comvdoc.pub

Cross-McMurry Coupling: A two-step approach for synthesizing 2-arylbenzofurans involves a selective cross-McMurry coupling of a salicylaldehyde (B1680747) with an aromatic aldehyde. researchgate.netresearchgate.net The resulting o-vinylphenol intermediate then undergoes an oxidative cyclization to form the final 2-arylbenzofuran product. researchgate.netresearchgate.net This method is particularly useful for creating unsymmetrically substituted benzofurans.

The McMurry reaction and its variants are effective for creating highly substituted and even strained cyclic systems, making them valuable for complex benzofuran synthesis. researchgate.netnih.gov

Cyclodehydration of α-Phenoxy Ketones, including Eaton's Reagent Mediation

The acid-catalyzed cyclodehydration of α-phenoxy ketones is a direct and efficient route to the benzofuran nucleus. Eaton's reagent, a mixture of phosphorus pentoxide in methanesulfonic acid, is a particularly effective mediator for this intramolecular electrophilic substitution. researchgate.neteurjchem.com This method allows for the preparation of a wide range of 3-substituted and 2,3-disubstituted benzofurans from readily available phenols and α-bromo ketones with moderate to excellent yields under mild conditions. researchgate.net The high efficiency is attributed to the good reactivity and fluidity of Eaton's reagent, which serves as both catalyst and dehydrating agent. researchgate.net

The reaction generally proceeds by heating the α-phenoxy ketone precursor in an excess of Eaton's reagent. The reaction conditions can be tuned to favor specific isomers when applicable. researchgate.net

| Entry | Phenol (B47542) Moiety (Substituent) | Ketone Moiety (R group) | Product (Benzofuran) | Yield (%) |

| 1 | Unsubstituted | Phenyl | 3-Phenylbenzofuran | 98 |

| 2 | 4-Methyl | Phenyl | 5-Methyl-3-phenylbenzofuran | 95 |

| 3 | 4-Methoxy | Phenyl | 5-Methoxy-3-phenylbenzofuran | 96 |

| 4 | 4-Chloro | Phenyl | 5-Chloro-3-phenylbenzofuran | 93 |

| 5 | Unsubstituted | 4-Methoxyphenyl | 3-(4-Methoxyphenyl)benzofuran | 98 |

| 6 | Unsubstituted | Methyl | 3-Methylbenzofuran (B1293835) | 94 |

| 7 | Unsubstituted | 2-Phenoxyacetophenone | 2-Phenylbenzofuran (B156813) | 95 |

Data sourced from a study on the cyclodehydration of α-phenoxy ketones using Eaton's reagent. researchgate.net

Palladium- and Platinum-Catalyzed Ring Closure Reactions

Transition metal catalysis, particularly with palladium and platinum, offers highly efficient and versatile methods for constructing the benzofuran ring.

Palladium-Catalyzed Reactions: Palladium catalysts are widely used for benzofuran synthesis through various C-C and C-O bond-forming reactions. A prominent strategy is the Sonogashira coupling of an o-halophenol with a terminal alkyne, such as phenylacetylene, followed by an intramolecular cyclization to yield a 2-substituted benzofuran. nih.govnih.gov This domino reaction can be catalyzed by palladium nanoparticles under mild conditions, often in the presence of a co-catalyst like triphenylphosphine. thieme-connect.com Another powerful palladium-catalyzed method involves the C-H activation/oxidation of 2-hydroxystyrenes in the presence of an iodoarene. mdpi.com

Platinum-Catalyzed Reactions: Platinum catalysts are also effective for synthesizing substituted benzofurans. A notable example is the PtCl₂-catalyzed cyclization of o-alkynylphenyl acetals. nih.govresearchgate.net This reaction, often enhanced by the presence of an olefin co-catalyst like 1,5-cyclooctadiene (B75094) (COD), produces 2,3-disubstituted benzofurans in good to high yields through a carboalkoxylation process. nih.govacs.org The reaction proceeds smoothly under mild conditions, for instance at 30°C in toluene. nih.gov

| Catalyst System | Starting Materials | Product Type | Yield (%) |

| PdNPs, PPh₃, K₂CO₃ | 2-Iodophenol (B132878), Phenylacetylene | 2-Phenylbenzofuran | ~70-80 |

| PtCl₂, COD | Acetaldehyde ethyl 2-(phenylethynyl)phenyl acetal | 2-Phenyl-3-(α-ethoxyethyl)benzofuran | 88 |

| PtCl₂, COD | Acetaldehyde ethyl 2-(1-octynyl)phenyl acetal | 2-Hexyl-3-(α-ethoxyethyl)benzofuran | 91 |

Data compiled from studies on palladium and platinum-catalyzed benzofuran synthesis. thieme-connect.comnih.gov

Catalyst-Free Annulation Methods

While many syntheses rely on metal catalysts, catalyst-free methods provide an alternative, often under thermal conditions. One such approach involves a cascade reaction between nitroepoxides and salicylaldehyde derivatives. acs.orgnih.gov In this methodology, the reaction is typically promoted by a base, such as potassium carbonate, and carried out in a high-boiling solvent like dimethylformamide (DMF) at elevated temperatures (e.g., 110 °C). acs.orgnih.gov The reaction proceeds over several hours to afford benzofuran derivatives in yields ranging from 33% to 84%. acs.orgnih.gov The highest yields have been reported when using nitroepoxides with electron-withdrawing groups. acs.orgnih.gov A plausible mechanism involves the initial reaction between the salicylaldehyde and the nitroepoxide, followed by a series of intramolecular rearrangements and eliminations to form the benzofuran ring. nih.gov

Inverse-Electron-Demand Hetero-Diels-Alder Cycloaddition Approaches

The Inverse-Electron-Demand Hetero-Diels-Alder (IEDHDA) reaction is a sophisticated strategy for constructing heterocyclic systems. In the context of benzofuran synthesis, this approach is typically used to create complex, fused-ring systems where the benzofuran is one component. For instance, an asymmetric aza-Diels-Alder reaction between aza-sulfonyl-1-aza-1,3-butadienes and silyl (B83357) dienol ethers, catalyzed by a bifunctional organocatalyst, can produce benzofuran-fused 2-piperidinol (B1352357) derivatives. nih.govacs.org

In this type of reaction, an electron-poor diene reacts with an electron-rich dienophile. nih.gov For benzofuran-annulated systems, a benzofuran-derived azadiene can act as the diene component, reacting with a ketone-derived dienophile to construct an additional fused ring, such as a tetrahydropyridine. beilstein-journals.org While not a direct route to simple benzofurans like 4-butyl-2-phenylbenzofuran, this methodology showcases a powerful way to embed the benzofuran core within more complex molecular architectures. beilstein-journals.orgresearchgate.net

Regioselective Introduction of the 2-Phenyl Moiety

The synthesis of the 2-phenylbenzofuran scaffold is a critical step, and various methods have been developed to achieve this with high regioselectivity. These methods often involve the formation of the furan ring onto a pre-existing benzene derivative.

Wittig Reactions in 2-Phenylbenzofuran Synthesis

The intramolecular Wittig reaction is a powerful and frequently utilized method for the synthesis of the benzofuran nucleus. rsc.org This reaction typically involves the cyclization of an o-acyloxybenzylidenetriphenylphosphorane. unibo.it The general mechanism proceeds through the reaction of an aldehyde or ketone with a phosphorus ylide, generated from a phosphonium (B103445) salt, to form an alkene and a phosphine (B1218219) oxide. organic-chemistry.orgresearchgate.net In the context of 2-phenylbenzofuran synthesis, this intramolecular variant provides a direct route to the heterocyclic core. sciforum.net

The process often starts with the reaction of 2-hydroxybenzyltriphenylphosphonium bromide with benzoyl chlorides in the presence of a base like triethylamine (B128534) in an aprotic solvent such as toluene. unibo.it This reaction can lead to the expected 2-phenylbenzofuran. unibo.it However, studies have shown that this reaction can sometimes yield an unexpected side product, 2-phenyl-3-benzoyl benzofuran, through a proposed migration of the benzoyl group. unibo.itsciforum.net

The synthesis can be summarized in the following steps:

Preparation of a phosphonium salt, for example, from an o-hydroxybenzyl alcohol.

Generation of the corresponding ylide using a base.

Acylation of the phenolic oxygen, followed by an intramolecular Wittig reaction that results in the cyclization to form the furan ring. researchgate.net

This methodology's ease and simplicity make it an attractive option for synthesizing 2-phenylbenzofurans. sciforum.net A chemoselective approach using intramolecular Wittig reactions has been developed to synthesize highly functionalized benzofurans, where the reaction conditions can be tuned to favor the desired product. acs.org

Table 1: Examples of Wittig Reaction Conditions for Benzofuran Synthesis

| Starting Material | Reagents and Conditions | Product | Reference |

| o-Acylated nitrostyrenes | Phosphine catalyst | Alkenyl-substituted benzofurans | nih.gov |

| 2-Hydroxybenzyltriphenylphosphonium bromide | Benzoyl chloride, triethylamine, toluene | 2-Phenylbenzofuran and 3-benzoyl-2-phenylbenzofuran | unibo.it |

| Salicylaldehyde derivatives | (a) NaBH₄, EtOH; (b) PPh₃·HBr, CH₃CN; (c) Toluene, Et₃N; (d) HI/AcOH/Ac₂O | 2-Phenylbenzofuran derivatives | researchgate.net |

Photolytic Cyclization of Benzoin (B196080) Derivatives to 2-Phenylbenzofurans

Photochemical reactions offer an alternative route for the synthesis of 2-phenylbenzofurans. Specifically, the photolytic cyclization of benzoin derivatives, such as benzoin acetate, has been shown to yield 2-phenylbenzofuran. sfu.ca This reaction is believed to proceed through the formation of an α-ketocation intermediate, which then cyclizes to form the benzofuran ring. bioone.org

The photolysis of benzoin esters can lead to a cyclization-elimination process that produces 2-phenylbenzofuran. photos.or.krmuni.cz The efficiency of this novel cyclization can be influenced by the solvent and the nature of the leaving group on the benzoin derivative. sfu.ca For instance, photolysis of benzoin acetate was found to produce 2-phenylbenzofuran in yields ranging from 8-15%, depending on the solvent used. sfu.ca Other derivatives, like desyl chloride and desyl tosylate, resulted in much lower yields of the cyclized product. sfu.ca This method is a key example of constructing the benzofuran ring via photolytic means. rsc.org

Synthetic Pathways for 4-Substitution on the Benzofuran Ring

Introducing substituents at the 4-position of the benzofuran ring presents a synthetic challenge, as cyclization of meta-substituted phenols often favors the formation of 6-substituted isomers due to steric hindrance. beilstein-journals.org Nevertheless, several cross-coupling strategies have been successfully employed.

Suzuki Cross-Coupling for 4-Substituted Benzofurans

The Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction between an organoboron compound and an organic halide, is a versatile tool for forming carbon-carbon bonds. semanticscholar.org This method has been applied to the synthesis of 4-substituted-2-arylbenzofurans. d-nb.info

One approach involves preparing a 4-halobenzofuran precursor, which can then undergo a Suzuki coupling reaction with a suitable boronic acid or ester to introduce the desired substituent at the 4-position. For example, 2-(4-bromophenyl)benzofuran (B12281498) has been successfully coupled with various arylboronic acids using a palladium(II) complex as a catalyst in an aqueous medium to produce novel biaryl-containing benzofuran derivatives. semanticscholar.org Similarly, 4-substituted benzofurans have been prepared by the Suzuki coupling of 3-bromobenzofuran derivatives with the appropriate pinacol (B44631) boronate. jst.go.jp

The synthesis of fluorescent coumarin (B35378) derivatives has also been achieved via an optimized Suzuki–Miyaura cross-coupling reaction between a 7-alkoxy-3-bromo-4-methylcoumarin and aryl boronic esters, demonstrating the utility of this reaction for complex molecule synthesis. worktribe.com

Table 2: Suzuki Cross-Coupling for Substituted Benzofurans

| Substrate | Coupling Partner | Catalyst System | Product | Yield | Reference |

| 2-(4-Bromophenyl)benzofuran | 4-Methoxyphenylboronic acid | Pd(II) complex, K₂CO₃, EtOH/H₂O | 2-(4'-(methoxy)-[1,1'-biphenyl]-4-yl)benzofuran | 98% | semanticscholar.org |

| 3-Bromobenzofuran derivatives | Pinacol boronate 3 | Not specified | 4-Substituted benzofurans | 67-77% | jst.go.jp |

| 7-Alkoxy-3-bromo-4-methylcoumarin | Aryl boronic MIDA esters | Pd(OAc)₂/XPhos, K₂CO₃, aq. THF | 3-Aryl-substituted 7-alkoxy-4-methylcoumarins | N/A | worktribe.com |

Sonogashira Coupling Reactions in Benzofuran Synthesis

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is another cornerstone of modern organic synthesis, particularly for constructing the benzofuran scaffold. nih.govacs.org This reaction is often employed in a tandem or one-pot sequence where the coupling is immediately followed by an intramolecular cyclization to form the furan ring. beilstein-journals.orgacs.org

A common strategy involves the coupling of a 2-halophenol with a terminal alkyne. beilstein-journals.org For instance, tandem Sonogashira coupling/5-endo-dig cyclization reactions performed on 2,3-dihalophenols provide a direct route to 4-halobenzo[b]furans. acs.org These halogenated intermediates are valuable as they can be further functionalized, for example, via a subsequent Suzuki coupling. acs.org An efficient protocol for preparing 4-formyl-2-arylbenzofurans utilizes a tandem Sonogashira coupling-cyclization of 2-bromo-3-hydroxybenzaldehyde (B121576) with terminal alkynes under microwave irradiation. d-nb.info

This tandem approach has been used to synthesize a variety of substituted benzofurans, including the natural product dehydrotremetone, starting from hydroxylated halobenzenes. arkat-usa.org The reaction conditions, including the choice of catalyst (often a combination of palladium and a copper co-catalyst), base, and solvent, are crucial for achieving high yields. nih.govacs.org

Strategies for Butyl Moiety Introduction at the 4-Position

The introduction of an alkyl group, such as a butyl moiety, specifically at the 4-position of the benzofuran ring requires a targeted synthetic approach. While direct alkylation can be challenging due to regioselectivity issues, cross-coupling reactions provide a more controlled method.

One plausible strategy involves a Suzuki cross-coupling reaction. This would require the synthesis of a 4-halobenzofuran intermediate, such as 4-bromo-2-phenylbenzofuran. This intermediate could then be coupled with butylboronic acid or a related organoboron reagent in the presence of a palladium catalyst to yield this compound. The synthesis of pentasubstituted benzofurans, including those with a butyl group, has been demonstrated through substituent migration followed by cross-coupling reactions, highlighting the feasibility of introducing alkyl chains onto a pre-formed benzofuran ring. rsc.org

Another potential route is through a Negishi coupling, reacting the 4-halobenzofuran with an organozinc reagent like butylzinc chloride. Alternatively, a Friedel-Crafts acylation at the 4-position with butanoyl chloride, followed by a reduction of the resulting ketone (e.g., Wolff-Kishner or Clemmensen reduction), could install the butyl group. However, controlling the regioselectivity of Friedel-Crafts reactions on benzofurans can be difficult.

The synthesis of Amiodarone, a drug containing a 2-butyl-benzofuran core, showcases methods for introducing butyl groups, although typically at the 2- or 3-position. rsc.org Adapting these methods for 4-substitution would be a key synthetic challenge. For example, the synthesis of N-(2-butyl-3-(p-(3-(dibutylamino)propoxy)benzoyl)-5-benzofuranyl) methane (B114726) sulfonamide (Dronedarone) also involves a 2-butyl-benzofuran moiety. rsc.org

Multistep Synthesis and One-Pot Reactions for Complex Benzofuran Derivatives

The construction of complex benzofurans, including those with substitution at the 4- and 2-positions, often relies on powerful transition-metal-catalyzed cross-coupling reactions and cyclization strategies. These methods can be broadly categorized into multistep syntheses, where intermediates are isolated and purified at each stage, and one-pot reactions, which offer increased efficiency by combining multiple transformations in a single reaction vessel.

Multistep Synthetic Approaches

Multistep syntheses offer a high degree of control and are often necessary for the preparation of complex or highly functionalized benzofuran derivatives. A common strategy involves the initial formation of a substituted phenol, which then undergoes cyclization to form the benzofuran ring.

One plausible multistep route to this compound could begin with a Friedel-Crafts acylation or alkylation of a suitable phenol derivative to introduce the butyl group at the desired position. For instance, a 3-hydroxyphenol could be butylated at the 2-position (para to the hydroxyl group). The resulting 2-butylphenol (B3051182) would then serve as a key intermediate for the construction of the benzofuran ring.

A well-established method for forming the 2-phenylbenzofuran moiety is through a palladium-catalyzed Sonogashira coupling of an o-halophenol with phenylacetylene, followed by an intramolecular cyclization. rsc.orgjocpr.com In an analogous synthesis, o-iodophenols can be coupled with various terminal alkynes using a palladium catalyst to form 2-substituted benzofurans. koreascience.kr

A potential multistep synthesis for a 4-substituted-2-phenylbenzofuran is outlined below:

Step 1: Synthesis of a Substituted Phenol: A starting phenol can be functionalized to introduce the desired substituent at the position corresponding to the C4 of the final benzofuran. For example, 2-bromo-3-hydroxybenzaldehyde can serve as a precursor for 4-formyl-2-arylbenzofurans. researchgate.net

Step 2: Palladium-Catalyzed Coupling and Cyclization: The substituted phenol, typically halogenated at the ortho position to the hydroxyl group, can undergo a palladium-catalyzed coupling reaction with an alkyne, such as phenylacetylene. This is often followed by an in-situ cyclization to form the benzofuran ring system. rsc.orgresearchgate.net For example, the coupling of 2-iodophenol with terminal alkynes is a widely used method. rsc.orgkoreascience.kr

An alternative multistep approach involves the O-alkylation of a substituted 2-hydroxybenzaldehyde with a methyl α-bromophenylacetate, followed by hydrolysis and subsequent cyclization to yield the 2-arylbenzofuran. windows.netnih.gov

One-Pot Reactions for Enhanced Efficiency

A notable one-pot approach involves a palladium-catalyzed tandem Sonogashira coupling-cyclization reaction. For instance, 4-formyl-2-arylbenzofuran derivatives have been synthesized from 2-bromo-3-hydroxybenzaldehyde and various arylacetylenes using a palladium catalyst under microwave irradiation. researchgate.net This method demonstrates the feasibility of constructing the 2-arylbenzofuran core with a substituent at the 4-position in a single step.

Another powerful one-pot strategy is the palladium-catalyzed reaction of o-(cyanomethyl)phenols with arylboronic acids, which proceeds via sequential addition and intramolecular annulation to afford 2-arylbenzofurans. mdpi.com This approach highlights the versatility of palladium catalysis in constructing the benzofuran scaffold.

The following table summarizes representative one-pot synthetic approaches to analogous 2,4-disubstituted benzofurans.

| Starting Materials | Key Reagents & Conditions | Product Type | Reported Yield | Reference |

|---|---|---|---|---|

| 2-Bromo-3-hydroxybenzaldehyde, Arylacetylene | PdCl(C3H5)dppb (1 mol%), Cs2CO3, DMF, 130 °C, Microwave | 4-Formyl-2-arylbenzofuran | Good to excellent | researchgate.net |

| o-(Cyanomethyl)phenol, Arylboronic acid | Pd(OAc)2, Ligand, Additive, Solvent | 2-Arylbenzofuran | Good | mdpi.com |

| 2-Chlorophenol, Terminal alkyne | Pd-catalyst, Dihydroxyterphenylphosphine ligand | 2-Substituted benzofuran | Not specified | researchgate.net |

The synthesis of 2,3-disubstituted benzofurans can also be achieved through one-pot procedures, such as the palladium-catalyzed reaction of o-alkynylphenols with unsaturated triflates or halides. researchgate.net While this leads to a different substitution pattern, it underscores the power of palladium catalysis in complex benzofuran synthesis.

The following table details a multistep synthesis approach for 2-arylbenzofuran derivatives, which could be adapted for the synthesis of this compound by starting with an appropriately substituted 2-hydroxybenzaldehyde.

| Step | Reaction | Key Reagents & Conditions | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | O-Alkylation | Substituted 2-hydroxybenzaldehyde, Methyl α-bromophenylacetate, K2CO3, DMF, 50 °C | Methyl 2-(2-formylphenoxy)-2-phenylacetate derivative | nih.gov |

| 2 | Hydrolysis | 10% KOH, CH3OH, 10% HCl, 82 °C | 2-(2-Formylphenoxy)-2-phenylacetic acid derivative | nih.gov |

| 3 | Cyclization | Ac2O, AcONa, 125 °C | 2-Arylbenzofuran derivative | nih.gov |

While the direct synthesis of this compound has not been explicitly detailed, the existing literature on the synthesis of analogous complex benzofurans provides a robust framework for its potential preparation through both multistep and one-pot methodologies, primarily leveraging the power of palladium-catalyzed cross-coupling and cyclization reactions.

Chemical Reactivity and Transformations of 4 Butyl 2 Phenylbenzofuran

Electrophilic Aromatic Substitution Reactions of the Benzofuran (B130515) Nucleus

The benzofuran ring system is aromatic and undergoes electrophilic substitution. slideshare.net The furan (B31954) ring is generally more reactive than the benzene (B151609) ring towards electrophiles. In an unsubstituted benzofuran, electrophilic attack preferentially occurs at the electron-rich C-2 position. slideshare.net However, in 4-Butyl-2-phenylbenzofuran, the C-2 position is blocked by a phenyl group. Therefore, electrophilic substitution is expected to occur at the C-3 position or on the benzene portion of the nucleus. echemi.com

The stability of the intermediate sigma complex determines the site of substitution. Attack at the C-3 position results in a carbocation intermediate where the positive charge can be stabilized by the adjacent oxygen atom's lone pair of electrons. echemi.com The activating, ortho-para directing n-butyl group at C-4 and the phenyl group at C-2 will also influence the regioselectivity of substitutions on the benzene ring.

Studies on related calix nih.govbenzofurans have demonstrated various electrophilic aromatic substitution reactions, including bromination, formylation, and acylation, which provide insight into the potential reactivity of the this compound system. rsc.orgworktribe.comresearchgate.net

Table 1: Examples of Electrophilic Aromatic Substitution on Benzofuran Derivatives

| Reaction Type | Reagents & Conditions | Typical Position of Substitution | Reference |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS), CCl4 | C-3 | rsc.org |

| Formylation | Vilsmeier-Haack (POCl3, DMF) | C-3 | rsc.org |

| Acylation | Acyl chloride, AlCl3 (Friedel-Crafts) | C-3 or Benzene Ring | rsc.orgresearchgate.net |

In the case of this compound, formylation and acylation are predicted to occur primarily at the C-3 position due to the electronic influence of the furan oxygen. Substitution on the benzene ring, directed by the C-4 butyl group to positions C-5 and C-7, is also possible, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Transformations, including Metallation and Subsequent Reactions

Nucleophilic attack on the benzofuran ring is less common than electrophilic substitution due to the electron-rich nature of the heterocycle. However, transformations can be achieved, often preceded by metallation. The most acidic proton in benzofuran is typically at the C-2 position, which is the preferred site for deprotonation using strong bases like n-butyllithium (n-BuLi). researchgate.net For this compound, this position is substituted. Metallation might therefore occur at the C-3 position or on the phenyl ring. The resulting organometallic intermediate can then react with various electrophiles. researchgate.net

Recent developments have shown that the benzofuran ring can undergo nucleophilic ring-opening under specific catalytic conditions. For instance, nickel-catalyzed reductive ring-opening of benzofurans with alkyl halides can cleave the endocyclic C-O bond, leading to the formation of (E)-o-alkenylphenols. chinesechemsoc.org This reaction demonstrates the possibility of cleaving the typically inert C–O bond under reductive conditions, transforming the heteroaromatic core. chinesechemsoc.org

Furthermore, nickel-catalyzed intramolecular nucleophilic addition of aryl halides to ketone functionalities has been developed as a synthetic route to benzofuran derivatives, highlighting the utility of nucleophilic reactions in building the scaffold itself. organic-chemistry.orgthieme-connect.comnih.gov

Table 2: Nucleophilic Transformations of Benzofuran Systems

| Transformation | Description | Reagents & Conditions | Product Type | Reference |

|---|---|---|---|---|

| Metallation | Deprotonation to form an organolithium species. | n-BuLi, THF | Benzofuranyl-lithium | researchgate.net |

| Nucleophilic Ring-Opening | Reductive cleavage of the C-O bond. | Ni(0) catalyst, Zn reductant, alkyl halide | (E)-o-alkenylphenols | chinesechemsoc.org |

| Intramolecular Cyclization | Nucleophilic addition to form the furan ring. | Ni(OTf)2, 1,10-phenanthroline, Zn | Substituted Benzofurans | thieme-connect.comnih.gov |

Oxidative Transformations of the Benzofuran Core

The furan moiety of the benzofuran nucleus is susceptible to oxidation. The 2,3-double bond can be attacked by various oxidizing agents to form reactive intermediates like epoxides. mdpi.com These epoxides can subsequently undergo ring-opening to yield products such as keto esters or rearrange to form benzofuranones. mdpi.com The specific outcome of the oxidation depends on the substituents present on the benzofuran core, the oxidant used (e.g., m-chloroperoxybenzoic acid (m-CPBA), dimethyldioxirane (B1199080) (DMD), or hydrogen peroxide with a catalyst), and the reaction conditions. mdpi.comresearchgate.net

Biomimetic oxidation studies using manganese(III) porphyrins as catalysts with hydrogen peroxide have shown that benzofuran, 2-methylbenzofuran, and 3-methylbenzofuran (B1293835) can be oxidized with high conversion rates. mdpi.comresearchgate.net The primary step is the formation of an epoxide, which then follows different reaction pathways. researchgate.net For this compound, oxidation would likely target the 2,3-double bond, leading to a transient epoxide that could rearrange or be opened by a nucleophile.

Additionally, oxidative cyclization of precursors like o-alkenylphenols is a common strategy for synthesizing the benzofuran core itself. mdpi.com A novel method involving the oxidation of cyclopropenone has been developed to synthesize fully substituted conjugate benzofuran derivatives, showcasing an unprecedented C=C double bond cleavage and dioxygen activation. acs.org

Table 3: Oxidative Reactions of the Benzofuran Nucleus

| Reaction | Oxidant/Catalyst | Key Intermediate | Typical Products | Reference |

|---|---|---|---|---|

| Epoxidation/Ring-Opening | m-CPBA or DMD | Epoxide | Keto esters, spiroepoxides, benzofuranones | mdpi.com |

| Catalytic Oxidation | H2O2 / Mn(III) porphyrins | Epoxide | Varied, depending on substrate and conditions | mdpi.comresearchgate.net |

Reductive Transformations of Benzofuran Derivatives

The benzofuran ring can be selectively reduced. Catalytic hydrogenation typically reduces the 2,3-double bond of the furan ring to afford the corresponding 2,3-dihydrobenzofuran, also known as a coumaran. slideshare.net This transformation saturates the heterocyclic portion while leaving the benzene ring intact.

More recently, nickel-catalyzed reductive electrophilic ring-opening reactions have been developed, which cleave the C–O bond and dearomatize the benzofuran core. chinesechemsoc.org This method allows for the coupling of benzofurans with secondary and tertiary alkyl halides, yielding functionalized o-alkenylphenols with high stereoselectivity. chinesechemsoc.org

Reduction can also be applied to substituents on the benzofuran scaffold without affecting the ring system. For example, a nitro group on the benzofuran ring can be reduced to an amino group using agents like iron in the presence of an acid, a common transformation in the synthesis of functionalized benzofurans. latrobe.edu.au

Cycloaddition Reactions (e.g., Photochemical Cycloadditions)

The benzofuran nucleus can participate in various cycloaddition reactions, providing access to complex polycyclic structures. The 2,3-double bond is the most common site for these reactions.

[2+2] Cycloadditions: Enamines derived from benzofuran-3(2H)-ones react with activated acetylenes like dimethyl acetylenedicarboxylate (B1228247) (DMAD) to form fused cyclobutene (B1205218) adducts. These adducts can then be thermally isomerized to ring-expanded 1-benzoxepins. tandfonline.com

Tandem [4+2]/[2+2] Cycloadditions: Benzofurans react with arynes in a cascade process. The reaction initiates with a Diels-Alder [4+2] cycloaddition, followed by a [2+2] cycloaddition of the resulting adduct with another molecule of the aryne to yield functionalized dihydrobenzocyclobutaphenanthrenes. nih.govacs.org

Photochemical Cycloadditions: Under photoinduced electron transfer conditions, 2-vinylbenzofurans can undergo [4+2] and [2+2] cycloaddition reactions with dienes and styrenes. researchgate.net

[3+2] Cycloadditions: Lewis acid-catalyzed [3+2] cycloaddition reactions using quinones and other reagents have been developed for the synthesis of functionalized benzofurans. nih.gov

For this compound, the phenyl group at C-2 would likely participate as part of the diene or dienophile system in these cycloadditions, influencing the reactivity and regiochemistry of the process.

Reactions with Aldehydes and Ketones on the Benzofuran Scaffold

The benzofuran ring itself can react with carbonyl compounds under certain conditions. Due to the electron-rich nature of the C-3 position in 2-substituted benzofurans, it can act as a nucleophile in electrophilic substitution reactions. For example, an Ytterbium-catalyzed reaction of benzo[b]furan with glyoxalate leads to substitution at the C-3 position. researchgate.net

Alternatively, functional groups attached to the benzofuran scaffold can undergo reactions with aldehydes and ketones. For instance, an acetyl group on the benzofuran ring can participate in Aldol and Claisen-Schmidt condensation reactions with various aldehydes. researchgate.net This allows for the elaboration of side chains on the benzofuran core, leading to more complex derivatives such as chalcones and pyrazolines. researchgate.net In this compound, functionalization of the phenyl ring or the butyl group could provide a handle for subsequent reactions with aldehydes and ketones.

Reactions with Diazo Compounds and Cyclopropanation Studies

The reaction of benzofurans with diazo compounds, particularly in the presence of a metal catalyst, is a powerful method for constructing cyclopropane (B1198618) rings fused to the 2,3-bond of the furan moiety. rochester.edu This cyclopropanation provides access to 2,3-dihydrobenzofuran-based tricyclic scaffolds, which are valuable in medicinal chemistry. rochester.edu

The stereoselectivity of the cyclopropanation is a key challenge and is highly dependent on the catalyst and the nature of the diazo compound.

Catalysts: Rhodium-based catalysts are effective for reactions with donor-acceptor diazo reagents. rochester.edu Recently, engineered myoglobin-based biocatalysts have shown exceptional diastereo- and enantioselectivity for the cyclopropanation of benzofurans with acceptor-only diazoesters like ethyl diazoacetate (EDA). rochester.edu Metal-free catalysis using Lewis acidic boranes like B(C6F5)3 has also been shown to promote the cyclopropanation of benzofuran. researchgate.net

Diazo Reagents: The reaction's success and selectivity are influenced by whether the diazo compound is a simple acceptor (e.g., EDA) or a more reactive donor-acceptor type. rochester.edu

For this compound, cyclopropanation of the 2,3-double bond would yield a complex tricyclic system with the butyl and phenyl groups influencing the approach of the carbene and the stability of the resulting product.

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2,3-dihydrobenzofuran (Coumaran) |

| N-Bromosuccinimide (NBS) |

| Dimethylformamide (DMF) |

| n-butyllithium (n-BuLi) |

| (E)-o-alkenylphenols |

| m-chloroperoxybenzoic acid (m-CPBA) |

| Dimethyldioxirane (DMD) |

| Hydrogen peroxide |

| Keto esters |

| Benzofuranones |

| Dimethyl acetylenedicarboxylate (DMAD) |

| 1-benzoxepins |

| Dihydrobenzocyclobutaphenanthrenes |

| Ethyl diazoacetate (EDA) |

| B(C6F5)3 (Tris(pentafluorophenyl)borane) |

| Glyoxalate |

| Chalcones |

| Pyrazolines |

| Ytterbium |

| Rhodium |

| Myoglobin |

| Iron |

| Nickel |

| Palladium |

| Tin |

Functional Group Interconversions on the Phenyl and Butyl Substituents

The synthetic versatility of this compound is enhanced by the potential for chemical modifications on its peripheral substituents. The butyl group at the C4 position and the phenyl group at the C2 position offer distinct sites for functional group interconversions, allowing for the generation of a diverse library of derivatives. These transformations can be broadly categorized into reactions involving the aliphatic butyl side chain and those targeting the aromatic phenyl ring.

Reactions of the Butyl Side Chain

The n-butyl group attached to the benzofuran core is susceptible to reactions typical of alkylarenes, particularly at the benzylic position (the carbon atom adjacent to the aromatic ring). This increased reactivity is due to the stabilization of radical or cationic intermediates by the extended π-system of the benzofuran ring.

Oxidation: The butyl side chain can undergo oxidation to yield a carboxylic acid. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic conditions, can cleave the alkyl chain at the benzylic position, converting the butyl group into a carboxyl group. unizin.orglibretexts.orglibretexts.orgopenstax.orgmsu.edumsu.eduuoanbar.edu.iq This reaction proceeds as long as there is at least one hydrogen atom on the benzylic carbon. unizin.orglibretexts.orglibretexts.orgopenstax.org The product of this reaction would be 2-phenyl-3-carboxybenzofuran.

Halogenation: Selective halogenation of the butyl group can be achieved at the benzylic position via a free-radical mechanism. Reagents such as N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide, are effective for benzylic bromination. libretexts.orgopenstax.orguoanbar.edu.iqlibretexts.org This reaction would introduce a bromine atom at the C1 position of the butyl chain, yielding 4-(1-bromobutyl)-2-phenylbenzofuran. This halogenated intermediate can then serve as a precursor for further nucleophilic substitution reactions.

| Reaction | Reagent(s) | Product |

| Oxidation | 1. KMnO₄, OH⁻, heat 2. H₃O⁺ | 2-Phenylbenzofuran-4-carboxylic acid |

| Benzylic Bromination | NBS, (PhCO)₂O₂ | 4-(1-Bromobutyl)-2-phenylbenzofuran |

Reactions of the Phenyl Substituent

The phenyl group at the C2 position can undergo electrophilic aromatic substitution reactions. The benzofuran moiety acts as a substituent on this phenyl ring, influencing the regioselectivity of the substitution. The specific directing effects can be complex, but functionalization at the ortho, meta, and para positions of the phenyl ring is possible.

Nitration: The introduction of a nitro group onto the phenyl ring can be accomplished using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄). cdnsciencepub.comlatrobe.edu.aumasterorganicchemistry.commdpi.com This reaction typically yields a mixture of ortho-, meta-, and para-nitro isomers, with the exact ratio depending on the reaction conditions and the electronic influence of the benzofuran substituent.

Halogenation: Direct halogenation of the phenyl ring can be achieved using elemental halogens (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). uoanbar.edu.iqstackexchange.commasterorganicchemistry.comlibretexts.org This will lead to the formation of bromo- or chloro-substituted derivatives of this compound.

Friedel-Crafts Acylation: This reaction introduces an acyl group onto the phenyl ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.govunica.itvulcanchem.com For instance, reacting this compound with acetyl chloride and aluminum chloride would likely yield a mixture of (acetylphenyl)benzofuran isomers. Research on the Friedel-Crafts acylation of 2-phenylbenzofuran (B156813) itself indicates that substitution can occur at various positions. nih.gov

| Reaction | Reagent(s) | Potential Product(s) |

| Nitration | HNO₃, H₂SO₄ | 4-Butyl-2-(nitrophenyl)benzofuran (isomer mixture) |

| Bromination | Br₂, FeBr₃ | 4-Butyl-2-(bromophenyl)benzofuran (isomer mixture) |

| Acylation | CH₃COCl, AlCl₃ | 4-Butyl-2-(acetylphenyl)benzofuran (isomer mixture) |

These functional group interconversions on the butyl and phenyl substituents significantly broaden the chemical space accessible from this compound, enabling the synthesis of a wide range of analogs for further investigation.

Spectroscopic Analysis Methodologies for Structural Elucidation of 4 Butyl 2 Phenylbenzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR are instrumental in the structural analysis of 4-Butyl-2-phenylbenzofuran.

In the ¹H NMR spectrum, the chemical shifts, splitting patterns (multiplicities), and integration values of the proton signals reveal the connectivity of hydrogen atoms. For instance, the aromatic protons on the benzofuran (B130515) and phenyl rings typically appear in the downfield region (around 7.0-8.0 ppm), while the protons of the butyl group resonate in the upfield region. The splitting patterns, governed by spin-spin coupling, help to determine the number of neighboring protons.

¹³C NMR spectroscopy provides information about the different carbon environments within the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of adjacent atoms. Aromatic and carbonyl carbons generally resonate at lower fields (higher ppm values) compared to aliphatic carbons. uomustansiriyah.edu.iq Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can further distinguish between CH, CH₂, and CH₃ groups. uomustansiriyah.edu.iq

Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.0 | Multiplet |

| Butyl -CH₂- (alpha) | 2.5 - 2.8 | Triplet |

| Butyl -CH₂- (beta, gamma) | 1.3 - 1.7 | Multiplet |

| Butyl -CH₃ | 0.9 - 1.0 | Triplet |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aromatic Carbons | 110 - 160 |

| Butyl -CH₂- (alpha) | 30 - 35 |

| Butyl -CH₂- (beta) | 25 - 30 |

| Butyl -CH₂- (gamma) | 22 - 25 |

| Butyl -CH₃ | 13 - 15 |

Mass Spectrometry (MS)

Mass Spectrometry (MS) is a technique used to determine the molecular weight and elemental composition of a compound by measuring the mass-to-charge ratio (m/z) of its ions. In the context of this compound, electron ionization (EI) is a common method to generate a molecular ion (M⁺˙) and various fragment ions. The fragmentation pattern provides valuable structural information.

The molecular ion peak will correspond to the molecular weight of this compound. Common fragmentation pathways for similar benzofuran derivatives often involve cleavage of the butyl group and fragmentation of the benzofuran ring system. researchgate.net The loss of neutral fragments such as alkyl radicals from the butyl chain is a typical observation. msu.edu High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, allowing for the determination of the molecular formula. rsc.org

Table 3: Expected Key Fragment Ions in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Identity |

| [M]⁺ | Molecular Ion |

| [M - CH₃]⁺ | Loss of a methyl radical |

| [M - C₂H₅]⁺ | Loss of an ethyl radical |

| [M - C₃H₇]⁺ | Loss of a propyl radical |

| [M - C₄H₉]⁺ | Loss of a butyl radical |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Specific bonds vibrate at characteristic frequencies, resulting in absorption bands in the IR spectrum.

For this compound, the IR spectrum would be expected to show absorptions characteristic of aromatic C-H stretching and C=C stretching, as well as aliphatic C-H stretching from the butyl group. The C-O-C stretching of the furan (B31954) ring is also a key diagnostic peak.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| Aliphatic C-H Stretch | 2850 - 2960 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-O-C Stretch (ether) | 1000 - 1300 |

UV-Visible Spectroscopy

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to electronic transitions between different energy levels. The wavelength of maximum absorbance (λ_max) is a characteristic feature of a compound's chromophore. azooptics.com

The benzofuran and phenyl rings in this compound constitute a conjugated system, which is expected to result in strong UV absorption. The extended conjugation typically leads to absorption at longer wavelengths. The λ_max values provide information about the extent of the π-electron system. bspublications.net

Table 5: Expected UV-Visible Absorption for this compound

| Electronic Transition | Expected λ_max Range (nm) |

| π → π* | 250 - 350 |

X-ray Crystallography for Solid-State Structural Determination

For crystalline solids, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the crystal lattice. This technique can determine bond lengths, bond angles, and intermolecular interactions. While obtaining suitable single crystals can be a challenge, a successful X-ray crystallographic analysis of this compound would offer an unambiguous confirmation of its molecular structure. latrobe.edu.au For related benzofuran structures, X-ray crystallography has been used to establish the enol structure and to understand intermolecular interactions. rsc.org

Theoretical and Computational Investigations of 4 Butyl 2 Phenylbenzofuran

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 4-Butyl-2-phenylbenzofuran, DFT calculations, often using functionals like B3LYP with a basis set such as 6-311++G(d,p), can elucidate the distribution of electrons within the molecule. nih.govresearchgate.net These studies typically involve the optimization of the molecular geometry to find the most stable arrangement of atoms.

Key aspects of the electronic structure that are investigated include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. In 2-phenylbenzofuran (B156813) derivatives, the HOMO and LUMO are often delocalized over the benzofuran (B130515) and phenyl rings. nih.gov

DFT calculations also provide insights into the reactivity of this compound by mapping out the electron density and identifying regions susceptible to electrophilic or nucleophilic attack. This information is vital for predicting the outcomes of chemical reactions involving this compound.

Quantum Chemical Descriptors and Molecular Electrostatic Potential Analysis

A variety of quantum chemical descriptors can be derived from DFT calculations to quantify the reactivity and electronic properties of this compound. These descriptors offer a deeper understanding of the molecule's behavior in chemical reactions. nih.gov

Key Quantum Chemical Descriptors:

| Descriptor | Formula | Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | A measure of the ability of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | A measure of resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness, indicating higher reactivity. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) | A measure of the electrophilic character of a molecule. |

This table is for illustrative purposes. The values are dependent on the specific computational method used.

Molecular Electrostatic Potential (MEP) analysis is another critical tool for understanding molecular reactivity. The MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comnih.gov Different colors on the MEP surface indicate regions of varying electrostatic potential. Red and yellow areas typically represent negative potential (electron-rich regions), which are prone to electrophilic attack, while blue areas indicate positive potential (electron-poor regions), susceptible to nucleophilic attack. Green regions represent neutral potential. nih.gov For a molecule like this compound, the MEP analysis would likely show negative potential around the oxygen atom of the benzofuran ring and over the π-systems of the aromatic rings, highlighting these as potential sites for interaction with electrophiles. researchgate.net

Conformational Analysis and Stability Predictions

The biological activity and physical properties of a molecule are often influenced by its three-dimensional shape or conformation. Conformational analysis of this compound involves identifying the different spatial arrangements of its atoms (conformers) and determining their relative stabilities.

The primary focus of conformational analysis for this molecule would be the rotation around the single bond connecting the phenyl group to the benzofuran ring and the conformational flexibility of the butyl group. By systematically rotating these bonds and calculating the potential energy at each step, a potential energy surface can be generated. nih.gov The minima on this surface correspond to stable conformers, while the maxima represent transition states between them.

Computational methods like DFT can be used to calculate the energies of different conformers. researchgate.net The results of such an analysis would reveal the most stable conformation of this compound and the energy barriers to rotation between different conformers. For similar 2-phenylbenzofuran derivatives, studies have shown that the planarity between the benzofuran and phenyl rings is a key factor in their stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For benzofuran derivatives, QSAR studies can predict the activity of new, unsynthesized compounds and help in the design of molecules with enhanced biological properties. mdpi.comresearchgate.netnih.gov

A typical QSAR study involves the following steps:

Data Set: A series of benzofuran derivatives with known biological activities is selected.

Descriptor Calculation: A wide range of molecular descriptors (e.g., physicochemical, electronic, topological) are calculated for each molecule in the series.

Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a model that correlates the descriptors with the biological activity. nih.gov

Model Validation: The predictive power of the QSAR model is assessed using statistical parameters like the coefficient of determination (R²), cross-validated R² (Q²), and external validation.

For a QSAR study involving this compound, it would be included in a dataset of related benzofuran derivatives. The model generated could help identify the key structural features, such as the size and lipophilicity of the butyl group, that contribute to a specific biological activity.

Computational Prediction of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties of molecules, which can be used to interpret experimental spectra or to identify unknown compounds. For this compound, the following spectroscopic properties can be computationally predicted:

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of the molecule. researchgate.net These calculated frequencies can be compared with experimental IR spectra to aid in the assignment of vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov These predicted chemical shifts are valuable for confirming the structure of the synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic transitions and the corresponding absorption wavelengths in the UV-Vis spectrum. researchgate.net This helps in understanding the electronic properties and the chromophores present in the molecule.

Illustrative Table of Predicted Spectroscopic Data:

| Spectroscopic Technique | Predicted Parameter | Illustrative Value |

| IR Spectroscopy | C-H stretching (aromatic) | 3100-3000 cm-1 |

| C-H stretching (aliphatic) | 2960-2850 cm-1 | |

| C=C stretching (aromatic) | 1600-1450 cm-1 | |

| ¹³C NMR | Aromatic Carbons | 110-160 ppm |

| Butyl Group Carbons | 10-40 ppm | |

| ¹H NMR | Aromatic Protons | 7.0-8.0 ppm |

| Butyl Group Protons | 0.9-2.8 ppm | |

| UV-Vis Spectroscopy | λmax | ~300 nm |

This table contains illustrative data and is not based on actual experimental or computational results for this compound.

Biological Interactions and Mechanistic Studies of 4 Butyl 2 Phenylbenzofuran Non Human, Non Clinical

Enzymatic Inhibition Profiles and Mechanisms

Monoamine Oxidase (MAO) Inhibition by 2-Phenylbenzofuran (B156813) Derivatives

The 2-phenylbenzofuran scaffold is a recognized pharmacophore for the inhibition of monoamine oxidases (MAO), enzymes crucial in the metabolism of monoamine neurotransmitters. Derivatives of this scaffold have been investigated as potential therapeutic agents for neurodegenerative disorders. sciforum.net In general, benzofurans described as MAO inhibitors exhibit a preference for the MAO-B isoform. sciforum.net The structural analogy to potent and selective MAO-B inhibitors like 3-phenylcoumarins has driven interest in 2-phenylbenzofurans. sciforum.net

Recent studies have explored the impact of various substituents on the inhibitory activity of benzofuran-thiazolylhydrazone derivatives. While these compounds showed a stronger and more selective inhibition profile for the MAO-A enzyme, some derivatives also exhibited inhibitory activity against MAO-B. acs.org For instance, compound 2l in a studied series was the most potent against MAO-B with an IC50 value of 0.75 ± 0.03 μM. acs.org The structure-activity relationship suggests that the nature and position of substituents on both the benzofuran (B130515) and the phenyl rings are critical in determining the potency and selectivity of MAO inhibition.

| Compound Derivative | Target Enzyme | IC50 (μM) |

|---|---|---|

| Benzofuran-thiazolylhydrazone derivative (2a) | MAO-B | 0.80 ± 0.04 |

| Benzofuran-thiazolylhydrazone derivative (2f) | MAO-B | 1.37 ± 0.06 |

| Benzofuran-thiazolylhydrazone derivative (2h) | MAO-B | 1.06 ± 0.05 |

| Benzofuran-thiazolylhydrazone derivative (2i) | MAO-B | 1.69 ± 0.08 |

| Benzofuran-thiazolylhydrazone derivative (2l) | MAO-B | 0.75 ± 0.03 |

Butyrylcholinesterase (BChE) Inhibition

A series of 2-phenylbenzofuran compounds have been designed and evaluated as selective inhibitors of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov Biological assays have demonstrated that many of these derivatives exhibit clear selective inhibition for BChE with weak or no effect on acetylcholinesterase (AChE). nih.gov

Kinetic analysis of a particularly active derivative, compound 16 , which had an IC50 value of 30.3 μM, identified it as a mixed-type inhibitor. nih.gov Molecular dynamics simulations have suggested that this compound binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE. nih.gov Further studies on hydroxylated 2-phenylbenzofurans revealed that the presence of a hydroxyl group in the para position of the 2-phenyl ring, combined with a halogen substitution at position 7 of the benzofuran scaffold, resulted in good and selective BChE inhibition. researchgate.net For example, two such compounds, 15 and 17 , displayed high inhibitory activity towards BChE with IC50 values of 6.23 μM and 3.57 μM, respectively. researchgate.net The introduction of a methylene spacer between the benzofuran core and the 2-phenyl ring has also been explored, with 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B ) emerging as a potent BChE inhibitor with an IC50 of 2.93 µM. nih.govunica.it

| Compound Derivative | BChE IC50 (μM) |

|---|---|

| Compound 16 | 30.3 |

| Compound 15 (hydroxylated) | 6.23 |

| Compound 17 (hydroxylated) | 3.57 |

| 5-bromo-2-(4-hydroxybenzyl)benzofuran (9B) | 2.93 |

Protein Tyrosine Phosphatase (PTP-1B) Inhibition

Arylbenzofurans have been identified as a promising class of inhibitors for Protein Tyrosine Phosphatase 1B (PTP-1B), a negative regulator of insulin signaling pathways and a therapeutic target for Type 2 diabetes. nih.gov A study investigating 2-arylbenzofuran analogs isolated from the root bark of Morus alba demonstrated potent inhibitory activity with IC50 values ranging from 3.11 to 53.47 µM. nih.gov

Among the tested compounds, mulberrofuran D2 (MD2) showed the strongest activity with an IC50 of 3.11 µM. nih.gov The study highlighted the importance of the substitution pattern on the arylbenzofuran scaffold, including the effects of prenyl/geranyl groups and the influence of a resorcinol moiety, in determining the inhibitory potency against PTP-1B. nih.gov

| 2-Arylbenzofuran Analog | PTP-1B IC50 (μM) |

|---|---|

| Mulberrofuran D2 (MD2) | 3.11 |

| Mulberrofuran D (MD) | >3.11 |

| Morusalfuran B (MB) | >3.11 |

| Sanggenofuran A (SA) | <53.47 |

| Mulberrofuran H (MH) | 53.47 |

Sortase A (SrtA) Inhibition and Biofilm Formation Studies

The enzyme Sortase A (SrtA), which is responsible for anchoring surface proteins to the cell wall in Gram-positive bacteria, has been identified as a target for anti-virulence therapies. A series of 2-phenyl-benzofuran-3-carboxamide derivatives have been synthesized and identified as potent SrtA inhibitors. nih.govresearchgate.net

Activity assays revealed that multiple compounds in a studied series exhibited excellent inhibitory activity against SrtA. nih.gov Structure-activity relationship (SAR) studies demonstrated that the amide group at the 3-position was essential for this inhibitory activity. nih.govresearchgate.net Furthermore, replacing the hydroxyl group at the 2-phenyl position with other substituents generally led to a reduction in enzyme inhibitory activity. nih.gov The most potent compound in this series, Ia-22 , had an IC50 value of 30.8μM. nih.gov Molecular docking studies suggest that these inhibitors share a similar binding pattern with the natural substrate in the binding pocket of SrtA. researchgate.net

Thiol-Disulphide Oxidoreductase (DsbA) Inhibition as an Antivirulence Strategy

The thiol-disulfide oxidoreductase enzyme DsbA from Escherichia coli (EcDsbA) is a critical component in the correct folding of virulence factors in many pathogenic Gram-negative bacteria, making it an attractive target for the development of anti-virulence compounds. A fragment-based drug discovery approach has been utilized to identify inhibitors of EcDsbA. nih.govnih.govlatrobe.edu.au

Through biophysical screening, a benzofuran-containing fragment, 2-(6-bromobenzofuran-3-yl)acetic acid, was identified as a hit with millimolar affinity. nih.govlatrobe.edu.au Chemical elaboration of this scaffold led to the development of analogues with improved binding affinity. X-ray crystal structures revealed that these compounds bind in the hydrophobic binding groove adjacent to the catalytic disulfide bond of EcDsbA. nih.govlatrobe.edu.auresearchgate.net NMR studies identified compounds 25 and 28 as the highest affinity binders with dissociation constants (KD) of 326 ± 25 and 341 ± 57 µM, respectively. nih.govlatrobe.edu.au This research indicates the potential for developing benzofuran fragments into a novel class of EcDsbA inhibitors. cfbd.org.au

| Benzofuran Analogue | Dissociation Constant (KD) (µM) |

|---|---|

| Compound 25 | 326 ± 25 |

| Compound 28 | 341 ± 57 |

Cyclin-Dependent Kinase 8 (CDK8) Inhibition and Osteoblast Differentiation Promotion

Recent studies have identified benzofuran derivatives as promoters of osteoblast differentiation, with their mechanism of action linked to the inhibition of cyclin-dependent kinase 8 (CDK8). jst.go.jpnih.gov While the specific compounds studied were 3,5-disubstituted benzofurans rather than 2-phenylbenzofurans, this finding points to the broader potential of the benzofuran scaffold in modulating CDK8 activity.

One particularly potent compound, 3-{4-[2-(2-isopropoxyethoxy)ethoxy]phenyl}benzofuran-5-carboxamide (23d ), was found to potently inhibit CDK8 activity and promote osteoblast differentiation. jst.go.jpnih.gov In a study with ovariectomized rats, this compound increased femoral bone mineral density, suggesting its potential as an orally active osteogenic agent. jst.go.jp The osteoblastogenic activity of this compound is believed to be mediated by the suppression of CDK8. jst.go.jpresearchgate.net This line of research highlights the potential for benzofuran-based compounds to be developed for bone-related disorders through the inhibition of CDK8.

Structure-Activity Relationship (SAR) Elucidation for Biological Activities

The biological activities of 2-phenylbenzofuran derivatives are significantly influenced by the nature and position of substituents on both the benzofuran core and the 2-phenyl ring. Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that modulate their therapeutic potential.

For instance, in the context of anticancer activity, substitutions at the C-2 position of the benzofuran ring with ester or heterocyclic moieties have been identified as crucial for cytotoxicity. nih.gov The introduction of hydrophilic groups, such as piperidine, can improve the physicochemical properties of these compounds. mdpi.com Specifically, the presence of an N-phenethyl carboxamide has been shown to significantly enhance antiproliferative activity. nih.gov Halogenation of the benzofuran ring is another critical determinant of biological activity, with the position of the halogen atom playing a significant role. mdpi.com For example, the addition of a chlorine atom at the para position has been noted as a major determinant for antiproliferative effects. nih.gov Furthermore, a phenolic hydroxyl group on the benzofuran is considered crucial for modulating anticancer activity, as it can donate a hydrogen bond and form favorable interactions with target molecules. mdpi.com

In the realm of antioxidant activity, the presence and position of hydroxyl groups are paramount. Theoretical studies on stilbenoid-type 2-phenylbenzofuran derivatives have shown that the antioxidant activity is primarily governed by the O–H bond dissociation enthalpy (BDE), which is consistent with a hydrogen atom transfer (HAT) mechanism. rsc.orgnih.govresearchgate.net Methylation of these hydroxyl groups can lead to a decrease in BDE. rsc.orgnih.gov The presence of a 4'-OH moiety on the 2-phenyl ring is suggested to be a key feature for potent antioxidant drug development. rsc.orgnih.govresearchgate.net

Regarding antimicrobial activity, substitutions at the C-3 and C-6 positions of the benzofuran scaffold have a considerable impact on antibacterial efficacy and strain specificity. nih.gov The presence of a hydroxyl group at the C-6 position has been associated with excellent antibacterial activity against a range of bacterial strains. nih.gov For antifungal activity, the conversion of a methyl 7-acetyl-6-hydroxy-3-methyl-2-benzofurancarboxylate to its dibromo derivative, methyl 7-acetyl-5-bromo-6-hydroxy-3-bromomethyl-2-benzofurancarboxylate, was found to drastically increase its potency. nih.gov

The following table summarizes the key SAR findings for 2-phenylbenzofuran derivatives:

Interactive Data Table: Structure-Activity Relationship of 2-Phenylbenzofuran Derivatives| Biological Activity | Key Structural Feature | Effect on Activity |

|---|---|---|

| Anticancer | Ester or heterocyclic ring at C-2 | Crucial for cytotoxicity nih.gov |

| Anticancer | N-phenethyl carboxamide | Significantly enhances activity nih.gov |

| Anticancer | Halogenation (e.g., para-chloro) | Major determinant of activity nih.govmdpi.com |

| Anticancer | Phenolic hydroxyl group | Crucial for modulating activity mdpi.com |

| Antioxidant | Hydroxyl groups (e.g., 4'-OH) | Governs activity via HAT mechanism rsc.orgnih.govresearchgate.net |

| Antioxidant | Methylation of hydroxyl groups | Decreases bond dissociation enthalpy rsc.orgnih.gov |

| Antibacterial | Substitution at C-3 and C-6 | Impacts activity and strain specificity nih.gov |

| Antibacterial | Hydroxyl group at C-6 | Associated with excellent activity nih.gov |

Molecular Docking and Binding Mechanism Analysis with Target Proteins

Molecular docking studies have provided significant insights into the binding mechanisms of 2-phenylbenzofuran derivatives with various protein targets, helping to rationalize their observed biological activities at a molecular level.

In the context of antibacterial activity, 2-phenyl-benzofuran-3-carboxamide derivatives have been identified as inhibitors of Staphylococcus aureus Sortase A (SrtA), a cysteine transpeptidase crucial for bacterial virulence. nih.gov Molecular docking studies revealed that these compounds share a similar binding pattern with the native substrate LPXTG in the binding pocket of SrtA. nih.govresearchgate.net Key interactions include an i-butyl stretching, an L-shaped kinking pattern, and the formation of hydrogen bonds with essential residues in the active site, namely Cys184, Trp194, and Arg197. nih.govresearchgate.net

For antifungal activity, novel benzofuran-triazole hybrids have been investigated as inhibitors of N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi like Candida albicans. nih.gov Molecular docking was employed to explore the binding affinities and interaction modes of these hybrids within the NMT active site, providing a basis for understanding their structure-activity relationships. nih.gov Similarly, chiral isoxazoline-benzofuran-sulfonamide derivatives have been designed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the fungal respiratory chain. acs.org Docking studies showed that compounds with a specific chiral configuration had a better affinity for SDH than their racemic counterparts, and some derivatives exhibited stronger interactions than the commercial fungicide fluopyram. acs.org

Furthermore, 2-phenylbenzofuran derivatives have been evaluated as inhibitors of butyrylcholinesterase (BChE), a target relevant to neurodegenerative diseases. nih.gov Molecular dynamics simulations revealed that the most potent inhibitor in a studied series binds to both the catalytic anionic site (CAS) and the peripheral anionic site (PAS) of BChE, which is in agreement with experimental kinetic analysis that identified it as a mixed-type inhibitor. nih.gov The ability of benzofuran derivatives to bind to serum albumins, such as bovine serum albumin (BSA), has also been investigated through a combination of spectroscopic techniques and molecular docking. dntb.gov.uanih.govnih.gov These studies suggest that serum albumins could act as carriers for these compounds in drug delivery applications. dntb.gov.uanih.govnih.gov

Antimicrobial Activity Investigations (Excluding clinical efficacy)

Antibacterial Activity and Mechanisms of Action

Benzofuran and its derivatives are recognized for their significant antibacterial properties. rsc.org A variety of 2-substituted benzofuran derivatives have demonstrated notable activity against both Gram-positive and Gram-negative bacteria. nih.govpharmatutor.org For instance, certain benzofuran derivatives linked to quinazolines have shown broad-spectrum antibacterial activity. rsc.org

Recent research has focused on designing novel benzofuran derivatives with enhanced antibacterial efficacy. One such approach involves the incorporation of disulfide moieties, which are found in natural antibacterial substances. nih.govacs.org These synthesized compounds displayed remarkable activity against common plant pathogens such as Xanthomonas oryzae pv. oryzae (Xoo), Xanthomonas oryzae pv. oryzicola (Xoc), and Xanthomonas axonopodis pv. citri (Xac). nih.govacs.org The most potent of these compounds exhibited significantly lower EC50 values against these pathogens compared to conventional bactericides. nih.govacs.org

The mechanisms underlying the antibacterial action of benzofuran derivatives are being actively investigated. One proposed mechanism involves the inhibition of chorismate mutase, an enzyme essential for bacterial metabolism, which could lead to the development of new antitubercular agents. acs.org Another study on a potent benzofuran derivative containing a disulfide moiety revealed, through proteomic analysis and enzyme activity assays, that its antibacterial mechanism is multifaceted, suggesting its potential as a versatile bactericide. nih.govacs.org Additionally, some substituted benzofurans have been designed as inhibitors of DNA gyrase B in Mycobacterium tuberculosis. nih.gov

The following table presents the antibacterial activity of selected benzofuran derivatives against various bacterial strains:

Interactive Data Table: Antibacterial Activity of Selected Benzofuran Derivatives| Compound Type | Bacterial Strain | Activity | Reference |

|---|---|---|---|

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzae | EC50: 0.28 µg/mL | nih.govacs.org |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas oryzae pv. oryzicola | EC50: 0.56 µg/mL | nih.govacs.org |

| Benzofuran-disulfide hybrid (V40) | Xanthomonas axonopodis pv. citri | EC50: 10.43 µg/mL | nih.govacs.org |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-negative bacteria | Inhibitory zone: 25 mm | nih.gov |

| 1-(thiazol-2-yl)pyrazoline derivative | Gram-positive bacteria | Inhibitory zone: 20 mm | nih.gov |

Antifungal Activity Investigations

The benzofuran scaffold is a core component of numerous synthetic and natural compounds exhibiting antifungal properties. nih.gov Amiodarone, a synthetic drug based on the benzofuran ring system, has demonstrated potent, broad-spectrum antifungal activity. nih.gov This has spurred the synthesis and evaluation of a wide array of benzofuran derivatives as potential new antifungal agents. nih.govresearchgate.net

Investigations into the antifungal mechanisms of these compounds have revealed that they can induce changes in intracellular calcium concentration. nih.gov For example, while some derivatives did not directly elicit calcium fluxes, they were found to augment the amiodarone-induced influx of calcium into the cytoplasm. nih.gov Another promising target for antifungal drug development is N-myristoyltransferase (NMT), an enzyme essential for the viability of pathogenic fungi. nih.gov Benzofuran-based inhibitors have shown high selectivity and potent antifungal activity by targeting NMT. nih.gov

A series of novel benzofuran-triazole hybrids have been synthesized and evaluated for their in vitro antifungal activity against several pathogenic fungal strains, demonstrating moderate to satisfactory results. nih.gov Similarly, chiral isoxazoline-benzofuran-sulfonamide derivatives have been designed to target succinate dehydrogenase (SDH), a crucial enzyme in fungal respiration. acs.org Several of these compounds exhibited significant antifungal effects against Sclerotinia sclerotiorum, with EC50 values superior to the commercial fungicide fluopyram. acs.org

The antifungal activity of selected benzofuran derivatives is highlighted in the table below:

Interactive Data Table: Antifungal Activity of Selected Benzofuran Derivatives| Compound Type | Fungal Strain | Activity (EC50/MIC) | Reference |

|---|---|---|---|

| Chiral isoxazoline-benzofuran-sulfonamide (3c) | Sclerotinia sclerotiorum | EC50: 0.42 mg/L | acs.org |

| Chiral isoxazoline-benzofuran-sulfonamide (3i) | Sclerotinia sclerotiorum | EC50: 0.33 mg/L | acs.org |

| Chiral isoxazoline-benzofuran-sulfonamide (3s) | Sclerotinia sclerotiorum | EC50: 0.37 mg/L | acs.org |

| Chiral isoxazoline-benzofuran-sulfonamide (3r) | Sclerotinia sclerotiorum | EC50: 0.40 mg/L | acs.org |

| 2-octanoylbenzohydroquinone (4) | Candida krusei | MIC: 2 µg/mL | mdpi.com |

Antioxidant Activity and Associated Mechanisms (e.g., Hydrogen Atom Transfer, Sequential Proton Loss-Electron Transfer)

Stilbenoid-type 2-phenylbenzofuran derivatives, which are widely distributed in nature, have emerged as promising antioxidant agents. rsc.orgnih.govresearchgate.net Their ability to scavenge free radicals is attributed to several underlying chemical mechanisms, with the most prominent being Hydrogen Atom Transfer (HAT) and Sequential Proton Loss-Electron Transfer (SPLET). rsc.orgnih.govresearchgate.netrsc.org

Computational studies, primarily using density functional theory (DFT), have elucidated that in the gaseous phase, the antioxidant activity of these compounds is predominantly controlled by the O–H bond dissociation enthalpy (BDE). rsc.orgnih.govresearchgate.net This is indicative of the HAT mechanism, where a hydrogen atom is transferred from the phenolic hydroxyl group of the benzofuran derivative to a free radical, thereby neutralizing it. rsc.orgnih.govresearchgate.netrsc.org

The solvent environment plays a crucial role in determining the operative antioxidant mechanism. In polar solvents such as water, methanol, and acetone, the SPLET pathway becomes more favorable. rsc.orgnih.govresearchgate.net The SPLET mechanism involves two sequential steps: the deprotonation of the antioxidant to form an anion, followed by the transfer of an electron from the anion to the free radical. researchgate.net The hydroxyl radicals of the studied 2-phenylbenzofuran derivatives have been shown to possess the lowest proton affinity (PA) enthalpy in these solvents, facilitating the initial proton loss step of the SPLET pathway. rsc.orgnih.govresearchgate.net

Comparative studies of 2-phenylbenzofuran isomers, such as moracin C and iso-moracin C, have revealed that subtle structural differences, like the position of a double bond, can influence their antioxidant potential. nih.gov While both isomers can act as antioxidants through redox-related electron transfer and hydrogen ion transfer, as well as non-redox radical-adduct-formation, the isomer with a double bond in a conjugated position typically exhibits enhanced redox-related antioxidant activity. nih.gov

In Vitro Antiproliferative Activity and Cell Cycle Perturbation Studies

Benzofuran derivatives have demonstrated significant in vitro antiproliferative activity against a variety of human cancer cell lines. nih.govnih.gov The cytotoxic effects of these compounds are often associated with their ability to perturb the cell cycle, leading to cell growth inhibition and, in some cases, apoptosis. nih.govnih.govmanipal.edu

Several studies have shown that novel synthetic benzofuran lignan derivatives can induce cell death by arresting the cell cycle in the G2/M phase. nih.govnih.govmanipal.edu This G2/M arrest is often dependent on the p53 status of the cancer cells, with p53-positive cells showing greater sensitivity. nih.govmanipal.edu For example, one such derivative was found to efficiently arrest Jurkat T lymphocytes (p53+/+) in the G2/M phase and induce apoptosis, thereby inhibiting cell growth. nih.gov The mechanism of this cell cycle arrest can involve the increased expression of cell cycle regulators like p21 and cyclin B. manipal.edu

The antiproliferative potency of benzofuran derivatives can be substantial, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov For instance, certain amino 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furans have shown significant growth inhibition against various cancer cell lines, including L1210, Molt4/C8, and HeLa, with IC50 values ranging from 16 to 24 nM. nih.gov Similarly, some benzofuran hybrids have demonstrated superior inhibitory activity against the MCF-7 breast cancer cell line and the C-6 glioma cell line compared to the standard drug cisplatin. nih.gov

The following table summarizes the in vitro antiproliferative activity and cell cycle effects of selected benzofuran derivatives on different cancer cell lines: